molecular formula C8H13N5O B1269919 (5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone CAS No. 294853-92-2

(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone

Cat. No. B1269919
M. Wt: 195.22 g/mol
InChI Key: GBFIDLMZPKAFSI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves substitution reactions, where different substituents are introduced to the core structure to achieve desired properties. For example, a compound synthesized through the substitution reaction of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime with 2,5-Dichloro-benzenesulfonylchloride demonstrates the adaptability of the piperidin-1-yl methanone backbone in forming complex structures with potential for varied applications (Karthik et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds often exhibits significant stability and specific geometric arrangements due to intramolecular hydrogen bonds and other non-covalent interactions. X-ray diffraction studies reveal that the piperidine ring typically adopts a chair conformation, providing a stable framework for further functionalization. The structural details are critical for understanding the compound's reactivity and physical properties (Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving this compound can be quite diverse, ranging from nucleophilic substitutions to more complex cyclization processes. The functional groups present in the compound, such as the amino group and the ketone, are reactive sites that can undergo various chemical transformations, leading to a wide array of derivative compounds with potential pharmacological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are influenced by the compound's molecular geometry and intermolecular forces. For instance, the stability of the crystal structure up to 170°C indicates a significant thermal stability, which is crucial for processing and application in different environments (Karthik et al., 2021).

Chemical Properties Analysis

The compound's chemical properties, including reactivity, chemical stability, and potential biological activity, depend on its structural features. The presence of the triazole and piperidine rings contributes to its ability to act as a precursor in the synthesis of various biologically active molecules. Theoretical calculations, such as density functional theory (DFT), can provide insights into its electronic structure, HOMO-LUMO gap, and reactive sites, which are essential for predicting its behavior in chemical reactions (Karthik et al., 2021).

Scientific Research Applications

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides

    • Application: This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
    • Method: Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
    • Results: The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
  • Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives

    • Application: This research focuses on the synthesis of compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents .
    • Method: A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .
    • Results: Many of the synthesized compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
  • Optimization of the Synthesis of 5-Amino-1,2,4-triazol-3-ylacetic Acid

    • Application: This research focuses on the optimization of the synthesis of 5-Amino-1,2,4-triazol-3-ylacetic acid, a typical representative of aminoazolecarboxylic acids .
    • Method: The paper discusses the methods for preparing antibiotics and biologically active and energy-rich substances .
    • Results: The results of this research are not detailed in the abstract, but the compound can be used for preparing antibiotics and biologically active and energy-rich substances .
  • Design and Synthesis of Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone Derivatives

    • Application: This research focuses on the design and synthesis of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives .
    • Method: The compounds were synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .
    • Results: The results of this research are not detailed in the abstract, but the synthesized compounds were evaluated for their cytotoxic activity .
  • Crystal Structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one

    • Application: This research focuses on the study of the crystal structure of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one .
    • Method: The method involves the use of X-ray crystallography to determine the crystal structure .
    • Results: The results of this research are not detailed in the abstract, but the crystal structure of the compound was successfully determined .
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism
    • Application: This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
    • Method: Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
    • Results: The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .

Future Directions

The future directions for research on “(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine .

properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c9-8-10-6(11-12-8)7(14)13-4-2-1-3-5-13/h1-5H2,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFIDLMZPKAFSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350314
Record name (3-Amino-1H-1,2,4-triazol-5-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-1H-1,2,4-triazol-3-yl)(piperidin-1-yl)methanone

CAS RN

294853-92-2
Record name (3-Amino-1H-1,2,4-triazol-5-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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